molecular formula C25H50INO3 B011379 3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate CAS No. 104881-77-8

3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate

Cat. No.: B011379
CAS No.: 104881-77-8
M. Wt: 553.6 g/mol
InChI Key: MGXTULRRIAGWSC-UHFFFAOYSA-N
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Description

3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate is a complex organic compound that features an iodinated long-chain fatty acid esterified to a butanoate backbone with a trimethylazaniumyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate typically involves the esterification of 10-iodooctadecanoic acid with 4-(trimethylazaniumyl)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated long-chain fatty acid can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and amine functional groups.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in compounds like azides, nitriles, or thiols.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include primary alcohols or amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acids and alcohols.

Scientific Research Applications

3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex esters and amides.

    Biology: Studied for its potential role in cell membrane interactions and signaling pathways due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with lipid membranes.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific proteins, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    10-Iodooctadecanoic Acid: Shares the iodinated long-chain fatty acid structure but lacks the ester and trimethylazaniumyl groups.

    4-(Trimethylazaniumyl)butanoic Acid: Contains the trimethylazaniumyl group but lacks the iodinated long-chain fatty acid.

Uniqueness

3-(10-Iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate is unique due to its combination of an iodinated long-chain fatty acid and a trimethylazaniumyl group, which imparts distinct amphiphilic properties and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

3-(10-iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48INO4/c1-5-6-7-8-11-14-17-22(26)18-15-12-9-10-13-16-19-25(30)31-23(20-24(28)29)21-27(2,3)4/h22-23H,5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQIFPNSTHVIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909259
Record name 3-[(10-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104881-77-8
Record name 1-Propanaminium, 3-carboxy-2-[(10-iodo-1-oxooctadecyl)oxy]-N,N,N-trimethyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104881-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Iodostearyl carnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104881778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(10-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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